molecular formula C28H28N4O3 B11517847 2-(3'-benzyl-2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide

2-(3'-benzyl-2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide

Cat. No.: B11517847
M. Wt: 468.5 g/mol
InChI Key: GOBDVAUGDXEXKX-UHFFFAOYSA-N
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Description

2-{3’-BENZYL-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL}-N,N-DIETHYLACETAMIDE is a complex organic compound that features a spirocyclic structure incorporating both indole and quinazoline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-{3’-BENZYL-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL}-N,N-DIETHYLACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and quinazoline precursors, followed by their coupling to form the spirocyclic core. Key steps may include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Formation of the Quinazoline Moiety: This can be synthesized via the condensation of anthranilic acid derivatives with amines or through cyclization reactions involving ortho-amino benzoic acids.

    Spirocyclization: The indole and quinazoline units are then coupled under specific conditions to form the spirocyclic structure. This step may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the spiro linkage.

Chemical Reactions Analysis

2-{3’-BENZYL-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL}-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-{3’-BENZYL-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL}-N,N-DIETHYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{3’-BENZYL-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-{3’-BENZYL-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL}-N,N-DIETHYLACETAMIDE can be compared with other spirocyclic compounds, such as:

    Spiroindolines: Compounds with a spiro linkage between an indole and another heterocycle.

    Spiroquinazolines: Compounds with a spiro linkage between a quinazoline and another heterocycle.

    Spirooxindoles: Compounds with a spiro linkage between an oxindole and another heterocycle.

The uniqueness of 2-{3’-BENZYL-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL}-N,N-DIETHYLACETAMIDE lies in its specific combination of indole and quinazoline moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-(3-benzyl-2',4-dioxospiro[1H-quinazoline-2,3'-indole]-1'-yl)-N,N-diethylacetamide

InChI

InChI=1S/C28H28N4O3/c1-3-30(4-2)25(33)19-31-24-17-11-9-15-22(24)28(27(31)35)29-23-16-10-8-14-21(23)26(34)32(28)18-20-12-6-5-7-13-20/h5-17,29H,3-4,18-19H2,1-2H3

InChI Key

GOBDVAUGDXEXKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5

Origin of Product

United States

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